Product packaging for Debrisoquin hydrobromide(Cat. No.:CAS No. 1131-65-3)

Debrisoquin hydrobromide

Cat. No.: B13752607
CAS No.: 1131-65-3
M. Wt: 256.14 g/mol
InChI Key: VTSAHPTZGHRJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery as a Prototypic Probe in Drug Metabolism

The story of debrisoquin's impact on pharmacology began with serendipitous clinical observations in the 1970s. Researchers noted that some individuals experienced exaggerated hypotensive effects from the drug. rjppd.orgnih.gov This led to a groundbreaking experiment in 1977 where the pronounced hypotensive response in one investigator was linked to a significantly reduced ability to metabolize debrisoquine (B72478). nih.govnih.gov This experiment provided the first concrete evidence for the existence of distinct phenotypes of drug oxidation. taylorandfrancis.com

Subsequent studies demonstrated that debrisoquine is primarily metabolized to its 4-hydroxydebrisoquine (B23357) metabolite by a specific liver enzyme. taylorandfrancis.com The ratio of the amount of debrisoquine to its 4-hydroxy metabolite excreted in urine over an eight-hour period became the standard measure, known as the metabolic ratio (MR), to determine an individual's metabolic capacity. taylorandfrancis.com This established debrisoquine as a prototypic in-vivo probe for assessing the activity of this particular enzyme. nih.gov

Significance in the Elucidation of Genetic Polymorphisms of Drug-Metabolizing Enzymes

The consistent bimodal distribution of the debrisoquine metabolic ratio in Caucasian populations, with a clear separation between "poor metabolizers" (PMs) and "extensive metabolizers" (EMs), strongly suggested a genetic basis for this variation. taylorandfrancis.comresearchgate.net Population and pedigree studies confirmed that this trait was inherited as an autosomal recessive characteristic, meaning that poor metabolizers are homozygous for a recessive gene. nih.govnih.gov

This debrisoquine hydroxylation polymorphism became one of the most extensively studied genetic polymorphisms in drug metabolism. nih.govtandfonline.com It was soon discovered that the same enzyme responsible for debrisoquine metabolism, later identified as cytochrome P450 2D6 (CYP2D6), was also responsible for the metabolism of another drug, sparteine (B1682161), leading to the term "debrisoquine/sparteine polymorphism". nih.govnih.govnih.gov The incidence of the poor metabolizer phenotype was found to vary among different ethnic populations, being more common in Caucasians (5-10%) than in East Asian populations (around 1%). nih.govnih.govnih.gov

Further research revealed a more complex picture than just two metabolic groups. A third phenotype, the "ultrarapid metabolizers" (UMs), was identified in individuals who metabolized debrisoquine at an exceptionally high rate. researchgate.netnih.govtandfonline.com This was linked to the duplication or amplification of the active CYP2D6 gene. nih.gov The discovery of these distinct metabolic phenotypes, all identifiable through the use of debrisoquine, was a critical step in understanding the profound impact of genetic variation on drug disposition.

Foundational Role in Pharmacogenomics Research Methodologies

The elucidation of the debrisoquine polymorphism laid the groundwork for the burgeoning field of pharmacogenomics, which studies how genes affect a person's response to drugs. rjppd.orgnih.govnih.gov The ability to phenotype individuals using debrisoquine provided a powerful tool to correlate genotype with phenotype and to predict potential adverse drug reactions or therapeutic failures for a wide range of medications metabolized by CYP2D6. nih.govtandfonline.com

The methodologies developed around debrisoquine phenotyping, such as the use of probe drugs to assess enzyme activity, became standard practice in pharmacogenetic research. wikipedia.orgamazonaws.com The discovery of the specific gene responsible for the polymorphism, CYP2D6, and the subsequent identification of its various alleles, further solidified the link between genetic variation and drug metabolism. nih.govnih.gov This knowledge allowed for the development of DNA-based tests to predict an individual's metabolic phenotype, a cornerstone of personalized medicine. nih.govontosight.ai The study of debrisoquine and its metabolism by CYP2D6 has been instrumental in shaping our understanding of how genetic factors contribute to interindividual differences in drug response, a fundamental principle of modern pharmacology. ahajournals.org

Research Findings on Debrisoquin Metabolism

Detailed studies have quantified the relationship between CYP2D6 genotype and the metabolic fate of debrisoquine. The following tables summarize key findings from this research.

Table 1: Debrisoquine Metabolic Ratios in Different CYP2D6 Genotype Groups

Genotype GroupDescriptionTypical Debrisoquine Metabolic Ratio (MR)
Poor Metabolizers (PM)No functional CYP2D6 genes> 12.6
Intermediate Metabolizers (IM)Heterozygous for a functional and a non-functional allele or carry alleles with decreased activity1.0 - 12.6
Extensive Metabolizers (EM)Two functional CYP2D6 alleles< 1.0
Ultrarapid Metabolizers (UM)Duplicated or multiduplicated functional CYP2D6 genes0.01 - 0.15
Data based on findings from multiple studies. nih.govtaylorandfrancis.comresearchgate.net

Table 2: Urinary Excretion of Debrisoquine and its Metabolite by Genotype

GenotypeUrinary Recovery of Debrisoquine (0-96h)4-hydroxydebrisoquine Excretion
Poor Metabolizers (no functional CYP2D6 gene)Essentially completeLow
Heterozygous Extensive MetabolizersIntermediateIntermediate
Homozygous Extensive MetabolizersLowerHigher
Ultrarapid Metabolizers (duplicated/triplicated CYP2D62 genes)LowHigh
Individual with 13 CYP2D62 genesZeroVery High
This table summarizes the findings of a study on the disposition of debrisoquine in individuals with different CYP2D6 genotypes. nih.gov

Table 3: Regioselective Hydroxylation of Debrisoquine by CYP2D6

MetabolitePosition of HydroxylationRelative Abundance
4-hydroxydebrisoquineAlicyclic C4-position>
7-hydroxydebrisoquineAromatic>>
6-hydroxydebrisoquineAromatic>>>
8-hydroxydebrisoquineAromatic>>>>
5-hydroxydebrisoquineAromatic>>>>>
This table indicates the pattern of regioselective hydroxylation of debrisoquine by CYP2D6, with 4-hydroxydebrisoquine being the major metabolite. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN3 B13752607 Debrisoquin hydrobromide CAS No. 1131-65-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSAHPTZGHRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-65-3
Record name 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Debrisoquin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Research on Debrisoquin Hydrobromide Mechanism and Disposition

Research into Adrenergic Neuron Interaction Mechanisms

Debrisoquin's primary pharmacological effect is the blockade of adrenergic neurons, which it achieves through a multi-faceted interaction with the components of the sympathetic neuroeffector junction. drugbank.com It interferes with the release and distribution of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. drugbank.com

Molecular Inhibition of Norepinephrine Release from Nerve Endings

Debrisoquin effectively inhibits the release of norepinephrine from sympathetic nerve endings. drugbank.commedchemexpress.eu Upon entering the nerve terminal, it blocks the release of norepinephrine that would typically occur in response to an action potential. drugbank.com This blockade is a key component of its adrenergic neuron-blocking action. nih.govnih.gov Studies have shown that guanidine (B92328) derivatives like debrisoquine (B72478) can impair the refilling of the "nerve-releasable store" of norepinephrine, which is the pool of neurotransmitter readily available for release upon nerve stimulation. nih.gov

Research on Displacement of Endogenous Catecholamines from Storage Vesicles

Debrisoquin is actively taken up into adrenergic neurons and becomes concentrated within the norepinephrine storage vesicles. drugbank.com Inside these vesicles, it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores within the nerve endings. drugbank.com This displacement of readily available norepinephrine is thought to contribute to the initial sympathomimetic effects sometimes observed with this class of drugs. nih.gov Research in cat spleens demonstrated that larger doses of guanidine derivatives, including debrisoquine, caused a selective depletion of norepinephrine from the supernatant fraction after homogenization, which is believed to represent the readily releasable pool of the neurotransmitter. nih.govnih.gov

Investigations into Interaction with Norepinephrine Transporters

The entry of debrisoquine into the adrenergic neuron is mediated by norepinephrine transporters (NET). drugbank.comdrugbank.com These transporters are responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating its signal. cvpharmacology.comuomustansiriyah.edu.iq Debrisoquine's ability to be taken up by NET allows it to accumulate within the neuron where it can then exert its effects on norepinephrine storage and release. drugbank.com

Enzymatic Metabolism and Biotransformation Pathways

The metabolism of debrisoquin is of significant interest due to its reliance on a genetically polymorphic enzyme, which leads to considerable interindividual variability in its clearance. taylorandfrancis.com

Cytochrome P450 2D6 (CYP2D6) Mediated 4-Hydroxylation

The primary route of debrisoquin metabolism is 4-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. taylorandfrancis.comnih.govnih.gov This metabolic pathway is the basis for the well-documented "debrisoquine 4-hydroxylase polymorphism," which categorizes individuals into different metabolizer phenotypes. drugbank.com The discovery of this polymorphism arose from observations of significant variations in patient responses to the drug. taylorandfrancis.com

Individuals are classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultrarapid metabolizers based on their ability to carry out this 4-hydroxylation. taylorandfrancis.comwikipedia.org This variation is due to the presence of different alleles of the CYP2D6 gene, with over 50 variants identified. taylorandfrancis.comnih.gov The frequency of these phenotypes varies among different ethnic populations. taylorandfrancis.com For instance, 5-10% of Caucasian populations are poor metabolizers. nih.gov

The metabolic ratio (MR), which is the ratio of debrisoquine to its 4-hydroxydebrisoquine (B23357) metabolite in urine, is used to determine an individual's CYP2D6 phenotype. taylorandfrancis.com A high MR indicates poor metabolism, while a low MR signifies extensive metabolism. taylorandfrancis.com

In vitro studies using human liver microsomes have been instrumental in characterizing the enzymatic properties of debrisoquine 4-hydroxylase. nih.govnih.gov These studies have confirmed that the 4-hydroxylation of debrisoquine is a microsomal process requiring NADPH and is catalyzed by a specific form of cytochrome P-450. nih.govnih.govresearchgate.net The activity of this enzyme can be inhibited by carbon monoxide. nih.gov

Kinetic analyses in human liver microsomes have determined the mean Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) for debrisoquine 4-hydroxylase activity. nih.gov One study reported a mean Vmax of 69.9 +/- 14.3 pmol/mg/min and a mean Km of 130 +/- 24 µM in three human liver samples. nih.gov There is marked interindividual variation in the rates of debrisoquine 4-hydroxylation observed in human liver microsomes, which correlates with the genetic polymorphism of CYP2D6. uq.edu.aupnas.org

Table 1: Kinetic Parameters of Debrisoquine 4-Hydroxylase in Human Liver Microsomes

ParameterMean ValueStandard DeviationUnits
Vmax69.914.3pmol/mg/min
Km13024µM

Data from a study of three human liver samples. nih.gov

Determination of Enzyme Kinetic Parameters (Kₘ, Vₘₐₓ) for CYP2D6

The enzymatic activity of Cytochrome P450 2D6 (CYP2D6) towards debrisoquin is characterized by specific kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate at which it can metabolize it.

Research has shown that for CYP2D6.1, the wild-type variant, the estimated Kₘ for debrisoquine 4-hydroxylation is 73.7 μM, and the Vₘₐₓ is 1.32 pmol/min/pmol P450. psu.edu These values can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in metabolic capacity among individuals. For instance, the CYP2D6.10 variant exhibits a 1.3-fold higher Kₘ for debrisoquine compared to the reference protein (CYP2D6.1), while the CYP2D6.17 variant shows a 1.5-fold increase. psu.edu Furthermore, the Vₘₐₓ values for the reference protein were found to be 6.6-fold higher than those for CYP2D6.10 and 1.1-fold higher than for CYP2D6.17. psu.edu

Another study investigating the CYP2D6*29 allele, which is common in a black Tanzanian population, found that its debrisoquine hydroxylation activity was 63% of that of the wild-type CYP2D6.1 when expressed in COS-1 cells. nih.gov However, when expressed in yeast cells, no significant differences were observed in the Kₘ or Vₘₐₓ of the CYP2D6 substrate bufuralol (B1668043) between the wild-type and the mutant. nih.gov This highlights the potential for different expression systems to yield varying kinetic results.

The intrinsic clearance (Vₘₐₓ/Kₘ) of debrisoquine is also a critical parameter. For CYP2D6.1, the intrinsic clearance for debrisoquine 4-hydroxylation is 0.02 μl/min/pmol P450. psu.edu The intrinsic clearance for CYP2D6.10 was reduced to approximately 5.31% to 11.8% of that observed with the reference protein. psu.edu

These findings underscore the significant impact of CYP2D6 genetic variants on the enzyme's kinetic parameters for debrisoquin metabolism.

Table 1: Enzyme Kinetic Parameters for Debrisoquin 4-Hydroxylation by CYP2D6 Variants

CYP2D6 VariantKₘ (μM)Vₘₐₓ (pmol/min/pmol P450)Intrinsic Clearance (CLᵢₙₜ) (μl/min/pmol P450)
CYP2D6.173.71.320.02
CYP2D6.10~95.8~0.20~0.002
CYP2D6.17~110.6~1.20Not Reported
Substrate Specificity Research of CYP2D6 with Debrisoquin

Debrisoquin is a well-established selective substrate for CYP2D6, making it a valuable tool for studying the enzyme's function and specificity. wikipedia.org The interaction between debrisoquin and CYP2D6 is characterized by π-π stacking and ionic interactions, which contribute to a stable enzyme-substrate complex. scbt.com The flexible molecular structure of debrisoquin allows for dynamic adjustments within the active site of the enzyme, optimizing its binding. scbt.com

Research into the substrate specificity of CYP2D6 has revealed that genetic variants of the enzyme can exhibit substrate-specific effects. tandfonline.comnih.gov For example, the CYP2D617 allele has been associated with a higher clearance of debrisoquine, while the CYP2D610 allele shows a lower clearance of dextromethorphan (B48470), another CYP2D6 substrate. tandfonline.comnih.gov This suggests that the impact of a particular genetic variant on metabolic activity can vary depending on the specific substrate being metabolized.

Studies have also explored how modifications to the CYP2D6 active site can alter its substrate specificity. One notable difference between human CYP2D6 and the similar mouse protein Cyp2d-9, which metabolizes testosterone, is a phenylalanine residue (Phe-483) in CYP2D6. nih.gov This residue is positioned in a way that limits the size of substrates that can access the active site. nih.gov

The catalytic activity for debrisoquine hydroxylation has been shown to be reduced in certain CYP2D6 variants. For instance, the CYP2D6*29 allele, found in Tanzanian populations, results in a reduced capacity for debrisoquine metabolism. nih.gov Similarly, the catalytic activity of hydroxylation of debrisoquine was reduced to 63% of the wild-type in another study. nih.gov

Research on the Role of Organic Cation Transporter 1 (OCT1) in Hepatic Uptake

While CYP2D6 is responsible for the metabolism of debrisoquin, the compound must first enter the hepatocytes (liver cells) to be metabolized. The organic cation transporter 1 (OCT1), also known as SLC22A1, plays a crucial role in the hepatic uptake of debrisoquin. nih.gov Debrisoquin is positively charged under physiological conditions and has low passive membrane permeability, making a transporter like OCT1 essential for its entry into liver cells. nih.gov

Investigation of Debrisoquin as an OCT1 Substrate

Studies have confirmed that debrisoquin is a substrate for OCT1. nih.govaacrjournals.org In cells engineered to overexpress OCT1, the uptake of debrisoquin was significantly increased compared to control cells. nih.gov The OCT1-mediated uptake of debrisoquin follows Michaelis-Menten kinetics, with a reported Kₘ of 5.9 ± 1.5 μM and a Vₘₐₓ of 41.9 ± 4.5 pmol/min/mg protein. nih.govaacrjournals.org This uptake can be inhibited by known OCT1 inhibitors. nih.gov Furthermore, debrisoquin itself has been shown to inhibit the uptake of the model OCT1 substrate MPP+ with an IC₅₀ of 6.2 ± 0.8 μM. nih.gov

Impact of OCT1 Polymorphisms on Debrisoquin Uptake in Research Models

Genetic polymorphisms in the SLC22A1 gene, which encodes for OCT1, can significantly affect the uptake of debrisoquin. Research using HEK293 cells overexpressing various OCT1 isoforms has demonstrated that loss-of-function variants lead to reduced or absent debrisoquin uptake. nih.govaacrjournals.org

Specifically, the following observations have been made:

Deletion of Met420 or substitution of Arg61Cys or Gly401Ser reduced the Vₘₐₓ of debrisoquin uptake by 48%, 63%, and 91%, respectively, without affecting the Kₘ. nih.gov

The OCT1 isoforms with Cys88Arg or Gly465Arg substitutions completely lacked the ability to transport debrisoquin. nih.govaacrjournals.org

These findings indicate that variations in debrisoquin metabolic phenotypes may be influenced not only by genetic variations in CYP2D6 but also by polymorphisms in OCT1. nih.gov

Table 2: Impact of OCT1 Polymorphisms on Debrisoquin Uptake

OCT1 VariantEffect on Debrisoquin UptakeReference
Deletion of Met42048% reduction in Vₘₐₓ nih.gov
Arg61Cys63% reduction in Vₘₐₓ nih.gov
Gly401Ser91% reduction in Vₘₐₓ nih.gov
Cys88ArgComplete lack of uptake nih.govaacrjournals.org
Gly465ArgComplete lack of uptake nih.govaacrjournals.org

Exploration of Other Potential Metabolic Pathways beyond CYP2D6

While the 4-hydroxylation of debrisoquin is primarily mediated by CYP2D6, research has indicated the existence of other metabolic pathways. nih.gov Early studies identified 5-, 6-, 7-, and 8-hydroxydebrisoquine as metabolites in human urine. nih.gov The formation of 6- and 8-hydroxydebrisoquine was observed in extensive metabolizers but not in poor metabolizers. nih.gov

A significant finding is the identification of 3,4-dehydrodebrisoquine as a novel metabolite, which is formed from 4-hydroxydebrisoquine. nih.gov This metabolite has been found in the urine of both extensive and poor metabolizers, although in different amounts. nih.gov The formation of 3,4-dehydrodebrisoquine suggests that the total flux of 4-hydroxylation by CYP2D6 is greater than previously estimated. nih.gov

Furthermore, it is proposed that 3,4-dehydrodebrisoquine can undergo further reactions, potentially leading to the formation of 1- and 3-hydroxy-debrisoquine, which are then further oxidized. nih.gov This proposed pathway suggests that most non-phenolic metabolites of debrisoquin originate from the initial 4-hydroxylation by CYP2D6. nih.gov

While CYP2D6 is the main enzyme, other CYPs may play a minor role. For instance, studies on the metabolism of metoprolol, another CYP2D6 substrate, have shown contributions from CYP3A4, 2B6, and 2C9, particularly after induction of these enzymes. frontiersin.org This raises the possibility that under certain conditions, other CYPs could contribute to the metabolism of debrisoquin, although this area requires further investigation.

Pharmacogenetic Research Paradigms Utilizing Debrisoquin Hydrobromide

Genetic Polymorphism of Debrisoquin Oxidative Metabolism (CYP2D6)

The metabolism of debrisoquin is primarily carried out by the enzyme CYP2D6, which exhibits significant genetic polymorphism. nih.govfrontiersin.org This polymorphism leads to distinct population groups with varying abilities to metabolize debrisoquin and other drugs cleared by this pathway. nih.govamazonaws.com The discovery of this variability has been pivotal in the field of pharmacogenetics. amazonaws.com

Historically, individuals were phenotyped as either extensive metabolizers (EMs) or poor metabolizers (PMs) based on their ability to hydroxylate debrisoquin. nih.govnih.gov This difference in metabolic capacity is inherited as an autosomal recessive trait. nih.govtaylorandfrancis.com EMs have normal or increased enzyme activity, while PMs show deficient metabolism. nih.govnih.gov Further research has identified ultrarapid metabolizers (UMs), who possess multiple copies of the CYP2D6 gene and exhibit higher than normal enzyme activity. researchgate.net

The clinical implications of this polymorphism are significant. PMs may experience adverse effects from standard doses of drugs metabolized by CYP2D6 due to reduced clearance and higher plasma concentrations. hmdb.cawikipedia.org Conversely, UMs may not achieve therapeutic drug levels due to rapid metabolism. wikipedia.org Therefore, understanding an individual's CYP2D6 metabolizer status is crucial for personalized medicine. nih.gov

**3.1.1. Characterization of CYP2D6 Allelic Variants Associated with Altered Debrisoquin Metabolism (*1, *2, *4, *10, *17, 29, 41)

The genetic basis for the variability in debrisoquin metabolism lies in the numerous allelic variants of the CYP2D6 gene. nih.gov Over 100 different alleles have been identified, each influencing enzyme function in different ways. nih.gov These alleles are categorized based on their impact on enzyme activity: normal function, decreased function, and no function. nih.gov

The following table summarizes the functional impact of key CYP2D6 alleles on debrisoquin metabolism:

AlleleFunctional ClassificationImpact on Debrisoquin Metabolism
CYP2D61 Normal FunctionConsidered the wild-type or reference allele with normal enzyme activity. nih.govresearchgate.net
CYP2D62 Normal/Decreased FunctionInitially considered to have normal activity, recent studies suggest it may reduce CYP2D6 mRNA expression. nih.gov Its impact can be substrate-dependent. researchgate.net
CYP2D64 No FunctionA common non-functional allele, particularly in Caucasians, leading to a poor metabolizer phenotype. nih.gov
CYP2D610 Decreased FunctionCommon in Asian populations, this allele results in an enzyme with reduced stability and metabolic capacity. nih.govnih.gov
CYP2D617 Decreased FunctionPrevalent in individuals of African descent, this allele leads to an enzyme with reduced activity. researchgate.netebmconsult.com
CYP2D629 Decreased FunctionThis allele, often found in African populations, is associated with reduced enzyme function. nih.govnih.gov
CYP2D6*41 Decreased FunctionLeads to reduced enzyme expression due to a splicing defect, resulting in decreased metabolic capacity. nih.govfrontiersin.org

This table provides a summary of the functional classification and impact on debrisoquin metabolism for selected CYP2D6 alleles.

Functional Consequences of CYP2D6 Mutations on Enzyme Activity in Research Systems

The functional consequences of CYP2D6 mutations are studied in various research systems to understand their impact on enzyme activity. These mutations can lead to the production of enzymes with altered substrate binding, reduced stability, or complete loss of function. nih.gov

For instance, non-functional alleles like CYP2D64 result from splicing defects, leading to a truncated, inactive protein. nih.gov Decreased function alleles, such as CYP2D610 and CYP2D617, produce enzymes with amino acid substitutions that can affect substrate affinity and turnover rates in a substrate-dependent manner. researchgate.netnih.gov The CYP2D617 allele, for example, shows a higher Michaelis-Menten constant (Km) and a lower maximum velocity (Vmax) for dextromethorphan (B48470) metabolism compared to the wild-type enzyme. researchgate.net However, its effect on debrisoquin metabolism may differ, highlighting the substrate-specific nature of these functional changes. researchgate.netfrontiersin.org

Research has also shown that the impact of a particular variant can be complex. For example, the CYP2D6*2 allele was historically considered to have normal function, but more recent evidence suggests it can reduce mRNA expression, thereby decreasing the amount of available enzyme. nih.gov The presence of multiple functional gene copies, as seen in ultrarapid metabolizers, leads to a gene-dose effect with a corresponding increase in 4-hydroxydebrisoquine (B23357) excretion. nih.gov

Population and Ethnic Variability Studies in Debrisoquin Metabolic Capacity

The frequency of different CYP2D6 alleles and the resulting metabolic phenotypes vary significantly across different ethnic and geographic populations. researchgate.netnih.gov These interethnic differences are a crucial consideration in global drug development and clinical practice. nih.gov

The prevalence of poor metabolizers (PMs) is estimated to be around 5-10% in Caucasian populations. hmdb.caresearchgate.net In contrast, the frequency of PMs is much lower in Asian populations, typically ranging from 0-1%, which is attributed to the low frequency of the non-functional CYP2D6*4 allele. taylorandfrancis.comresearchgate.netamegroups.cn

African populations exhibit a unique distribution of CYP2D6 alleles, with a higher prevalence of decreased function alleles like CYP2D617 and CYP2D629. ebmconsult.comresearchgate.net This can lead to a higher proportion of individuals with an intermediate metabolizer phenotype. researchgate.net Studies in Cuban and Spanish populations have also revealed differences in the frequency of ultrarapid metabolizers. researchgate.net

The following table provides a snapshot of the prevalence of poor metabolizer phenotypes in different populations:

PopulationPrevalence of Poor Metabolizers (PMs)
Caucasians5-10% hmdb.caresearchgate.net
Arabs7.1% researchgate.net
Africans0-5% researchgate.net
Asians0-1% taylorandfrancis.comresearchgate.net
Chinese (Han)1.05% - 1.43% amegroups.cn

This table summarizes the estimated prevalence of the poor metabolizer phenotype for debrisoquin across various ethnic groups.

Debrisoquin Metabolic Ratio (DMR) as a Quantitative Research Biomarker

The debrisoquin metabolic ratio (DMR) is a widely used quantitative biomarker in research to assess an individual's CYP2D6 enzyme activity. nih.govnih.gov It provides a phenotypic measure that reflects the genetic makeup of the CYP2D6 gene. scispace.com

Methodologies for Determining DMR in Research Studies

The DMR is typically determined by measuring the concentrations of debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, in urine collected over a specific period after administration of a single dose of debrisoquin. amegroups.cnnih.gov An 8-hour urine collection is a common and reliable method for this purpose. nih.gov

The analytical methods used to quantify debrisoquin and 4-hydroxydebrisoquine in urine need to be sensitive and accurate. High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection is a frequently employed technique. nih.govresearchgate.net These methods are capable of separating and quantifying the parent drug and its metabolite with high precision. nih.govresearchgate.net The DMR is then calculated as the molar ratio of debrisoquin to 4-hydroxydebrisoquine. amegroups.cn

Correlation Between DMR and CYP2D6 Genotype in Research Cohorts

A strong correlation exists between the debrisoquin metabolic ratio (DMR) and the CYP2D6 genotype in various research cohorts. nih.govscispace.com Individuals with two non-functional alleles (poor metabolizers) exhibit a high DMR, typically above a certain threshold (e.g., >12.6 in Caucasian populations), indicating impaired metabolism. taylorandfrancis.com In contrast, extensive metabolizers, who have at least one functional allele, have a low DMR. taylorandfrancis.com

Studies have demonstrated a significant association between the number of active CYP2D6 genes and the DMR. nih.gov As the number of functional gene copies increases, from zero in poor metabolizers to one in heterozygous extensive metabolizers, two in homozygous extensive metabolizers, and even more in ultrarapid metabolizers, the DMR decreases accordingly. nih.govscispace.com This strong genotype-phenotype correlation makes the DMR a valuable tool for predicting an individual's metabolic capacity and for validating genotyping results in research settings. scispace.com

Co-segregation Studies of Debrisoquin Metabolism with Other Probe Substrates (e.g., Dextromethorphan, Sparteine (B1682161), Bufuralol)

The genetic polymorphism of debrisoquine (B72478) metabolism, primarily governed by the cytochrome P450 2D6 (CYP2D6) enzyme, is not an isolated phenomenon. nih.govresearchgate.net A cornerstone of pharmacogenetic research has been the demonstration that the metabolic pathways of several other drugs co-segregate with that of debrisoquine. This means that an individual's capacity to metabolize debrisoquine can predict their ability to metabolize these other compounds. bmj.com Co-segregation studies involving probe substrates such as dextromethorphan, sparteine, and bufuralol (B1668043) have been instrumental in confirming that a single genetic locus controls the metabolism of this diverse group of drugs. bmj.comnih.govfrontiersin.org

Research has established a high degree of correlation between the metabolic ratios of debrisoquine and other probe substrates, indicating that individuals identified as poor metabolizers (PM) or extensive metabolizers (EM) for debrisoquine typically exhibit the same phenotype for these other drugs. nih.govnih.gov

Dextromethorphan

The O-demethylation of the antitussive agent dextromethorphan has been shown to co-segregate with the 4-hydroxylation of debrisoquine. nih.govnih.gov Studies conducted to compare the two metabolic pathways found a complete concordance between the phenotypic assignments for dextromethorphan O-demethylation and debrisoquine hydroxylation. nih.govdeepdyve.com In a study of 62 subjects, a highly significant Spearman rank correlation coefficient was observed between the metabolic ratios of dextromethorphan and debrisoquine, confirming that the two drug oxidation polymorphisms are under the same genetic control. nih.govdeepdyve.com The innocuous nature of dextromethorphan has made it an attractive substitute for debrisoquine in pharmacogenetic investigations. nih.govnih.gov

A study involving 268 unrelated Swiss subjects established distinct phenotypes for dextromethorphan metabolism based on the urinary dextromethorphan/dextrorphan metabolic ratio (MR). The findings highlighted a clear separation between poor and extensive metabolizers. nih.gov

Table 1: Dextromethorphan Phenotyping in a Swiss Population nih.gov
ParameterValue/Description
Population Size (n) 268
Phenotype Separation (Antimode MR) 0.3
Poor Metabolizer (PM) Prevalence 9% (n=23)
Extensive Metabolizer (EM) Prevalence 91% (n=245)
Correlation with Debrisoquin MR (rs) 0.78 (p < 0.0001)

Sparteine

The oxidative metabolism of the antiarrhythmic and oxytocic agent sparteine was one of the first to be identified as being under the same genetic control as debrisoquine. bmj.comfrontiersin.org Studies comparing the metabolic capacities for sparteine and debrisoquine in Caucasian populations found a high correlation between their urinary metabolic ratios. nih.gov Research involving 215 British subjects and subsequent family studies confirmed that individuals who are poor metabolizers of sparteine are also poor metabolizers of debrisoquine, with the trait being inherited as an autosomal Mendelian recessive trait. bmj.com All poor metabolizers identified in one study were found to be deficient in the metabolic capacity for both drugs. nih.gov

Table 2: Co-segregation of Sparteine and Debrisoquine Metabolism nih.govenghusen.dk
ParameterSparteineDebrisoquine
Primary Metabolic Pathway Oxidation4-Hydroxylation
Metabolic Ratio (MR) Cutoff for PM Phenotype >20>12.6
Spearman Rank Correlation (rs) between MRs 0.79 (p < 0.001)

Bufuralol

Advanced Research Methodologies and Analytical Techniques for Debrisoquin Hydrobromide

In Vitro Experimental Models for Mechanistic Studies

In vitro models are indispensable for dissecting the molecular mechanisms underlying the metabolism and transport of debrisoquin. These systems offer a controlled environment to study specific biochemical processes, such as enzyme kinetics and transporter interactions, free from the complexities of a whole organism.

Isolated hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a cornerstone for drug metabolism research. nih.govacs.org They contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is primarily responsible for the oxidative metabolism of debrisoquin. nih.gov These systems are routinely used to determine key kinetic parameters and to investigate the inhibition potential of other compounds on debrisoquin metabolism.

The primary metabolic pathway for debrisoquin is 4-hydroxylation, a reaction catalyzed by a specific CYP isozyme. nih.gov Studies using human liver microsomes have been crucial in characterizing the substrate specificity of this enzyme. By analyzing the kinetics of inhibition, researchers can identify which other drugs might compete with debrisoquin for the same enzyme. Compounds whose metabolism is known to be associated with the debrisoquin oxidation polymorphism, such as sparteine (B1682161), guanoxan, and phenformin, act as potent competitive inhibitors of debrisoquin 4-hydroxylase activity. nih.gov Conversely, compounds whose metabolism is not linked to this polymorphism, like acetanilide (B955) and antipyrine, are weak, noncompetitive inhibitors. nih.gov This demonstrates that debrisoquin 4-hydroxylase is a specific form of cytochrome P-450 with a well-defined substrate specificity. nih.gov

Inhibition studies are critical for predicting potential drug-drug interactions. The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. Data from human liver microsomes have provided precise Ki values for various compounds. nih.gov

Table 1: Inhibition Constants (Ki) for Debrisoquin 4-Hydroxylase in Human Liver Microsomes

Inhibitor Inhibition Type Ki Value
Guanoxan Competitive 30 µM nih.gov
Sparteine Competitive 85 µM nih.gov
Phenformin Competitive 205 µM nih.gov
Acetanilide Noncompetitive 1.23 mM nih.gov
Antipyrine Noncompetitive 19.3 mM nih.gov

This table presents the inhibition constants (Ki) and type of inhibition for several compounds on the debrisoquin 4-hydroxylase activity in human liver microsomal systems. Data sourced from a study on the substrate specificity of the enzyme. nih.gov

To pinpoint the exact enzyme responsible for a metabolic reaction, researchers use recombinant enzyme systems. sonar.ch This involves expressing the cDNA of a single human CYP isozyme in a host system, such as yeast (Saccharomyces cerevisiae) or insect cells, that naturally lacks P450 activity. avma.orgnih.gov This approach allows for the unambiguous characterization of the enzyme's function and specificity.

Through such methods, Cytochrome P450 2D6 (CYP2D6) was definitively identified as the enzyme responsible for debrisoquin's 4-hydroxylation. avma.orgnih.gov Studies using recombinant human CYP2D6 expressed in yeast showed that the expressed enzyme has catalytic properties consistent with those observed in human liver microsomes. avma.org These recombinant systems demonstrate high activity for debrisoquin 4-hydroxylation and other known CYP2D6 substrates, while showing negligible activity towards substrates of other major CYPs, confirming the high specificity of the enzyme. avma.orgscispace.com

Recombinant systems are also invaluable for quantifying the kinetic parameters of an enzyme for a specific substrate.

Table 2: Kinetic Parameters of Recombinant Human CYP2D6

Substrate Parameter Value
Debrisoquin Km 1.8 - 2.4 µM scispace.com
Vmax 1.73 - 2.06 pmol/min/pmol CYP scispace.com

This table shows the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for debrisoquin hydroxylation by recombinant human CYP2D6 expressed in baculovirus-infected insect cells. Data sourced from a study evaluating methods to predict CYP contributions. scispace.com

Furthermore, these systems are crucial for studying the functional consequences of genetic polymorphisms in the CYP2D6 gene. By creating and expressing different allelic variants of the enzyme, scientists can directly assess how specific mutations affect its ability to metabolize debrisoquin and other substrates. nih.govnih.gov For instance, certain rare variants of CYP2D6 have been shown to have reduced catalytic activity for debrisoquin hydroxylation compared to the wild-type enzyme. nih.gov

Before debrisoquin can be metabolized by CYP2D6 within liver cells, it must first enter the cell by crossing the plasma membrane. As debrisoquin is positively charged at physiological pH, its passive diffusion across the lipid bilayer is low. nih.gov This necessitates the involvement of membrane transporters. Cell-based assays, particularly using non-hepatic cell lines like Human Embryonic Kidney 293 (HEK293) cells, are a standard tool for studying drug transporters. researchgate.netcore.ac.uk These cells can be genetically engineered to express a single specific transporter protein, allowing for the precise study of its interaction with a drug candidate. researchgate.net

Research using this methodology has identified debrisoquin as a substrate for polyspecific organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). westminster.ac.uk Specifically, the hepatic organic cation transporter 1 (OCT1, encoded by the gene SLC22A1), which is located on the sinusoidal membrane (blood-facing side) of hepatocytes, plays a key role in the uptake of debrisoquin from the blood into the liver. nih.govavma.org This transport is a critical first step preceding metabolism by CYP2D6. avma.org

Uptake studies in HEK293 cells overexpressing OCT1 show that debrisoquin transport follows Michaelis-Menten kinetics and can be inhibited by known OCT1 inhibitors. nih.gov This confirms a specific, carrier-mediated uptake process. Similar studies have also demonstrated that debrisoquin is transported by OCT2 and MATE1. westminster.ac.ukfda.gov

Table 3: Kinetics of OCT1-Mediated Debrisoquin Uptake in HEK293 Cells

Parameter Value
Km 5.9 ± 1.5 µM nih.gov
Vmax 41.9 ± 4.5 pmol/min/mg protein nih.gov

This table details the kinetic parameters for the uptake of debrisoquin by the human organic cation transporter 1 (OCT1) overexpressed in HEK293 cells. Data sourced from a study identifying debrisoquin as an OCT1 substrate. nih.gov

These cell-based models are also vital for investigating how genetic variants in transporter genes affect debrisoquin uptake. Studies have shown that cells expressing loss-of-function variants of OCT1 exhibit significantly reduced or completely absent debrisoquin uptake compared to cells expressing the wild-type transporter. nih.govfda.gov This highlights that variability in drug response to debrisoquin may stem not only from polymorphisms in CYP2D6 but also from genetic variations in SLC22A1. nih.gov

Pre-clinical Animal Models in Debrisoquin Disposition Research

Pre-clinical animal models provide an integrated biological system to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like debrisoquin. nih.gov They are essential for understanding how in vitro findings translate to a whole-organism context and for comparing metabolic pathways across species.

The metabolism of debrisoquin can vary significantly between different animal species, making comparative studies crucial for selecting appropriate models for human pharmacokinetics.

Rat: Inbred rat strains have been instrumental in modeling the polymorphic drug oxidation seen in humans. core.ac.uk The Dark Agouti (DA) and Lewis strains of rat serve as valuable analogues for the human poor metabolizer (PM) and extensive metabolizer (EM) phenotypes, respectively. core.ac.uk Following administration of debrisoquin, DA rats excrete a low percentage of the dose as the 4-hydroxy metabolite and a high percentage as the unchanged parent drug. core.ac.uk In contrast, Lewis rats excrete a much larger proportion as 4-hydroxydebrisoquine (B23357) and less of the parent drug, mirroring the metabolic profile of human EMs. core.ac.uk

Marmoset: The common marmoset (Callithrix jacchus) presents a different metabolic profile. Studies using marmoset liver microsomes show that while these primates can metabolize debrisoquin, the major human metabolite, 4-hydroxydebrisoquine, is only a minor product. nih.govfda.gov Instead, marmosets hydroxylate debrisoquin more extensively at other positions on the aromatic ring, primarily forming 5-, 6-, 7-, and 8-hydroxydebrisoquine, as well as a dihydroxy metabolite. nih.govwestminster.ac.uk This difference is attributed to distinct substrate specificities of marmoset CYP2D enzymes, such as CYP2D19 and CYP2D30.

Horse: In horses, the disposition of debrisoquin is markedly different. Studies in Thoroughbreds found that debrisoquin was only minimally detected in plasma after nasogastric administration, suggesting very low oral bioavailability or extremely rapid first-pass metabolism. avma.orgnih.gov Because of this, debrisoquin is not considered an effective probe drug for studying the equine orthologue of CYP2D6 (named CYP2D50). Dextromethorphan (B48470) is used as a more suitable alternative in this species. nih.gov

Table 4: Comparative Metabolism of Debrisoquin in Different Animal Models

Species (Strain/Breed) Key Metabolic Pathway Primary Metabolite(s) Relevance as Human Model
Rat (Lewis) 4-hydroxylation core.ac.uk 4-hydroxydebrisoquine core.ac.uk Good model for Extensive Metabolizer (EM) phenotype core.ac.uk
Rat (DA) Impaired 4-hydroxylation core.ac.uk Debrisoquin (unchanged drug) core.ac.uk Good model for Poor Metabolizer (PM) phenotype core.ac.uk
Marmoset (Callithrix jacchus) 5-, 6-, 7-, 8-hydroxylation nih.gov 7-hydroxydebrisoquine westminster.ac.uk Poor model for human 4-hydroxylation pathway due to different regiospecificity nih.govwestminster.ac.uk
Horse (Thoroughbred) Not well characterized due to low systemic exposure nih.gov Minimally detected avma.orgnih.gov Poor probe drug in this species; suggests significant species differences in absorption or metabolism nih.gov

This table summarizes the primary metabolic pathways and resulting metabolites of debrisoquin in different animal species, and their utility as models for human metabolism.

Understanding where a drug distributes and accumulates within the body is key to interpreting its pharmacological and toxicological effects. Studies in animal models allow for the direct measurement of drug concentrations in various tissues and subcellular compartments.

Research in rats has demonstrated tissue-specific accumulation of debrisoquin. For example, studies with perfused rat lungs showed that debrisoquin is a substrate for the uptake1 transporter (now known as the norepinephrine (B1679862) transporter, NET or SLC6A2), leading to its accumulation in pulmonary endothelial cells. researchgate.net This accumulation results in a much more potent inhibition of monoamine oxidase (MAO) in the intact lung tissue than would be predicted from studies in tissue homogenates. researchgate.net This highlights how transporter-mediated uptake can lead to localized high concentrations of the drug.

Studies in cats have explored the subcellular effects of debrisoquin in the spleen. Following administration, debrisoquin caused a decrease in the noradrenaline content of both the high-speed particulate (P2) fraction, which contains vesicles and mitochondria, and the supernatant (S) fraction of splenic homogenates. scispace.com This indicates that the drug's action involves interaction with and depletion of neurotransmitters from specific subcellular storage compartments. Furthermore, differences in liver tissue accumulation have been noted between the debrisoquin PM-phenotype (DA) and EM-phenotype (Lewis) rat strains, linking metabolic capacity to tissue distribution. sonar.ch These animal studies are critical for building a complete picture of debrisoquin's disposition, from its entry into cells to its ultimate localization within specific tissues and organelles.

Quantitative Analytical Methods for Debrisoquin and its Metabolites

The accurate quantification of debrisoquine (B72478) and its primary metabolite, 4-hydroxydebrisoquine, in biological samples is crucial for pharmacogenetic studies, particularly in phenotyping individuals based on their CYP2D6 enzyme activity. nih.gov A variety of sophisticated analytical techniques have been developed and refined to achieve the necessary sensitivity, selectivity, and accuracy for these measurements. These methods are essential for determining the metabolic ratio (MR) of debrisoquine to 4-hydroxydebrisoquine, which is a key indicator of an individual's metabolic capacity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of debrisoquine and 4-hydroxydebrisoquine in biological fluids, most commonly urine. nih.govresearchgate.net Various HPLC methods have been established, differing in their specific components, such as the type of column, mobile phase composition, and detection method, to ensure reliable and efficient quantification.

Several studies have successfully employed reverse-phase HPLC, utilizing columns like C18 and cyanopropyl (CN), to separate debrisoquine and its metabolite. nih.govnih.gov The mobile phase, a critical component in HPLC, is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724). nih.govtandfonline.comresearchgate.net The pH of the aqueous component and the proportion of the organic modifier are carefully optimized to achieve good resolution of the analyte peaks. For instance, one method uses a mobile phase of 15% acetonitrile and 85% 8 mM phosphate buffer at pH 5. tandfonline.comtandfonline.com Another employs 20% acetonitrile in 20 mM sodium dihydrogen orthophosphate at a pH of 7.1. nih.gov

Detection of the separated compounds is commonly achieved using ultraviolet (UV) or fluorescence detectors. UV detection is often set at wavelengths around 210 nm or 214 nm. nih.govresearchgate.nettandfonline.comtandfonline.com Fluorescence detection offers enhanced sensitivity and selectivity, with one method using an excitation wavelength of 210 nm and an emission wavelength of 290 nm. researchgate.netnih.gov These HPLC methods have been validated for their accuracy and precision, with reported coefficients of variation generally below 10% for both debrisoquine and 4-hydroxydebrisoquine. nih.govnih.gov The limits of detection are typically in the low nanogram per milliliter range, which is adequate for phenotyping studies. tandfonline.comresearchgate.nettandfonline.com

Table 1: Examples of HPLC Methods for Debrisoquin and 4-Hydroxydebrisoquine Analysis

Column Type Mobile Phase Flow Rate (ml/min) Detection Method Reference
C18 Methanol and acetonitrile (70:30 v/v) with water 0.8 UV at 210 nm nih.govresearchgate.net
Spherisorb-CN (5 µm) 15% acetonitrile and 85% 8 mM phosphate buffer (pH 5) 1.0 UV at 214 nm tandfonline.comtandfonline.com
Cyanopropyl (CN) 20% acetonitrile/20 mM sodium dihydrogen orthophosphate (pH 7.1) 1.5 Not Specified nih.gov
µBondapak C18 0.1 M sodium dihydrogen phosphate-acetonitrile (87:13, v/v) Not Specified Fluorescence (Ex: 210 nm, Em: 290 nm) nih.gov
Shimpack CN-reverse-phase (5 µm) 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v) 0.7 Fluorescence (Ex: 210 nm, Em: 290 nm) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific analytical technique that has been instrumental in the identification and quantification of debrisoquine and its metabolites. nih.govnih.govacs.org This method is particularly valuable for its ability to resolve complex mixtures and provide structural information, making it a reliable tool in metabolomics. azolifesciences.com GC-MS has been successfully applied to the analysis of these compounds in various biological matrices, including microsomal fractions of rat liver and human urine. nih.govnih.gov

A key feature of GC-MS analysis for non-volatile compounds like debrisoquine and its hydroxylated metabolites is the necessity of a derivatization step. chemrxiv.org This chemical modification increases the volatility of the analytes, making them suitable for gas chromatography. chemrxiv.orgnih.gov For instance, derivatization with acetylacetone (B45752) has been a common practice in earlier GC-MS methods for debrisoquine analysis. tandfonline.com

The sensitivity of GC-MS allows for the detection of metabolite production from very small amounts of biological material, such as 40 micrograms of microsomal protein. nih.gov In human urine, GC-MS has demonstrated excellent sensitivity, with limits of detection reported to be 0.02 µg/mL for debrisoquine and 0.05 µg/mL for 4-hydroxydebrisoquine. nih.gov The high reproducibility of the molecular fragmentation patterns in the mass spectrometer contributes to the reliability of this technique for both qualitative and quantitative analysis. azolifesciences.com Beyond the primary metabolite 4-hydroxydebrisoquine, GC-MS has also been used to identify and quantify other metabolites, such as 6- and 8-hydroxydebrisoquine, and even novel metabolites like 3,4-dehydrodebrisoquine. nih.gov

Table 2: Performance Characteristics of a GC-MS Method for Debrisoquine and its Metabolites in Human Urine

Analyte Limit of Sensitivity (µg/mL) Correlation Coefficient (r²) Reference
Debrisoquine 0.02 0.999 nih.gov
4-hydroxydebrisoquine 0.05 0.999 nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the bioanalysis of drugs and their metabolites, offering unparalleled sensitivity and specificity. nih.govmdpi.comresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. researchgate.net For the analysis of debrisoquine and its metabolites, LC-MS/MS provides a powerful tool to achieve very low limits of detection, which is particularly advantageous when only small sample volumes are available or when analyte concentrations are extremely low. nih.gov

The high sensitivity of LC-MS/MS is crucial for documenting cases where even trace amounts of a substance can be significant. nih.gov It allows for the detection of analytes at concentrations as low as 0.5 ng/mL or even lower in biological matrices like urine and blood. nih.gov This level of sensitivity is often challenging to achieve with other methods like HPLC with UV detection.

LC-MS/MS is a high-throughput method capable of simultaneously quantifying multiple analytes in a single run. nih.govresearchgate.net This is particularly useful in metabolic studies where the parent drug and several of its metabolites need to be measured. The specificity of LC-MS/MS, derived from monitoring specific precursor-to-product ion transitions, minimizes interferences from endogenous matrix components, leading to more accurate and reliable data. mdpi.com While specific applications of LC-MS/MS for debrisoquine are part of broader metabolic phenotyping panels, the principles of the technique make it highly suitable for such analyses. researchgate.net UPLC-ToFMS, a related high-resolution mass spectrometry technique, has also been employed to analyze debrisoquine metabolites, confirming the formation of glucuronides of both debrisoquine and 4-hydroxydebrisoquine. nih.gov

Methodological Considerations for Sample Preparation from Biological Matrices

The successful analysis of debrisoquine and its metabolites from biological matrices such as urine, plasma, or microsomal preparations is heavily dependent on the sample preparation process. scispace.comtaylorfrancis.com The primary goals of sample preparation are to remove interfering endogenous substances from the matrix and to concentrate the analytes of interest, thereby enhancing the sensitivity and robustness of the analytical method. scispace.comtaylorfrancis.com

Several techniques are commonly employed for the extraction of drugs and metabolites from biological samples. These include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). taylorfrancis.comresearchgate.net Protein precipitation, often achieved with an organic solvent like acetonitrile, is a simple method to remove proteins from plasma or serum samples. researchgate.net LLE is a classic technique that partitions the analytes between an aqueous and an immiscible organic solvent. researchgate.net

For debrisoquine analysis, solid-phase extraction (SPE) has proven to be a rapid and efficient method for sample cleanup and concentration. nih.gov SPE columns, such as those with a cyanopropyl (CN) or C18 bonded phase, can be used to selectively retain debrisoquine and 4-hydroxydebrisoquine from a urine sample, while allowing interfering compounds to be washed away. nih.govnih.gov The retained analytes are then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample for injection into the HPLC or other analytical instrument. nih.gov Another approach involves the enzymatic treatment of urine samples with β-glucuronidase to deconjugate phenolic metabolites prior to extraction and analysis. nih.gov The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analytes, and the requirements of the subsequent analytical method. scispace.com

Debrisoquin Hydrobromide in Pre Clinical Drug Drug Interaction Research

Assessment of CYP2D6 Inhibition and Induction Potential

Debrisoquine (B72478) is extensively used to phenotype the activity of CYP2D6, a key enzyme in drug metabolism. wikipedia.org The ratio of debrisoquine to its main metabolite, 4-hydroxydebrisoquine (B23357), in urine is a well-established marker for CYP2D6 activity, allowing for the classification of individuals as poor, extensive, or ultrarapid metabolizers. taylorandfrancis.com This foundational knowledge underpins its use in pre-clinical studies to investigate how new drugs might alter CYP2D6 activity. While there is evidence for modest induction of CYP2D6 by certain compounds like rifampin and dexamethasone, the primary focus of debrisoquine-based DDI studies is on inhibition. nih.govscitechnol.com

In Vitro Inhibition Studies with Known CYP2D6 Modulators (e.g., Quinidine)

In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are routinely employed to study the inhibitory effects of drugs on debrisoquine metabolism. Quinidine (B1679956), a potent and well-characterized inhibitor of CYP2D6, serves as a classic example in these studies. nih.govnih.gov

Research has demonstrated that quinidine competitively inhibits the 4-hydroxylation of debrisoquine in human liver microsomes. nih.gov The potency of this inhibition is significant, with reported IC50 values in the low micromolar range. For instance, one study found an IC50 value of 3.6 µM for quinidine's inhibition of debrisoquine 4-hydroxylase activity in human liver microsomes. nih.gov Another study reported an even lower IC50 of 0.018 µM for quinidine's inhibition of CYP2D6-mediated debrisoquine 4-hydroxylation. drugbank.com

Interestingly, the stereoisomer of quinidine, quinine, is a much weaker inhibitor of human CYP2D6, highlighting the stereoselectivity of the enzyme's active site. nih.gov The inhibitory effect of quinidine is so pronounced that it can effectively convert an extensive metabolizer phenotype to a poor metabolizer phenotype. researchgate.net These in vitro findings have been corroborated by in vivo studies where co-administration of quinidine with debrisoquine leads to a significant decrease in the formation of 4-hydroxydebrisoquine. nih.gov

It is important to note, however, that while debrisoquine is a classic CYP2D6 probe, it is not exclusively metabolized by this enzyme. Studies have shown that CYP1A1 can also contribute to its 4-hydroxylation. drugbank.com Furthermore, quinidine is not a completely specific inhibitor for CYP2D6, as it can also inhibit the CYP1A1-mediated metabolism of debrisoquine. drugbank.comresearchgate.net This underscores the importance of using specific tools, such as monoclonal antibodies, in in vitro studies to delineate the precise contribution of each enzyme to a drug's metabolism and inhibition profile. drugbank.com

In Vitro Inhibition of Debrisoquine 4-Hydroxylation
InhibitorSystemParameterValue (µM)Reference
QuinidineHuman Liver MicrosomesIC503.6 nih.gov
QuinineHuman Liver MicrosomesIC50223 nih.gov
QuinidineRecombinant Human CYP2D6IC500.018 drugbank.com
QuinineRecombinant Human CYP2D6IC503.75 drugbank.com
QuinidineHuman LiverKi0.6 nih.gov
QuinineHuman LiverKi13 nih.gov

Investigation of Debrisoquine Metabolites as Enzyme Inhibitors

While the focus is often on the parent drug's interaction with metabolizing enzymes, it is also crucial to investigate the potential of its metabolites to act as inhibitors. The primary metabolite of debrisoquine is 4-hydroxydebrisoquine. taylorandfrancis.com Pre-clinical research can involve assessing whether this and other minor metabolites, such as 3-hydroxydebrisoquine and 1-hydroxydebrisoquine, inhibit CYP2D6 or other CYP isoforms. taylorandfrancis.com This is a critical step in a comprehensive DDI assessment, as a metabolite that is a potent enzyme inhibitor could lead to unexpected clinical interactions. Standard in vitro assays using a panel of recombinant CYP enzymes and probe substrates are employed for this purpose.

Role of Debrisoquin in Research on Transporter-Mediated Drug Interactions

Beyond its role as a metabolic probe, debrisoquine is increasingly recognized for its interactions with drug transporters, which play a critical role in drug absorption, distribution, and elimination. nih.govdrugbank.com Understanding these interactions is vital for predicting a wide range of DDIs.

Competition for Organic Cation Transporters (OCTs)

Debrisoquine, being a cationic molecule at physiological pH, is a substrate for organic cation transporters (OCTs). nih.gov Specifically, research has shown that debrisoquine is a substrate for OCT1, a transporter highly expressed in the liver. nih.gov This transporter facilitates the uptake of debrisoquine into hepatocytes, where it can then be metabolized by CYP2D6. nih.gov

This interaction with OCT1 has significant implications for DDIs. Drugs that are also substrates or inhibitors of OCT1 can compete with debrisoquine for uptake, thereby altering its intracellular concentration and subsequent metabolism. nih.govfrontiersin.org For example, cimetidine, a known OCT inhibitor, can reduce the uptake of debrisoquine. universiteitleiden.nl This competition at the transporter level can confound the interpretation of CYP2D6 phenotyping results if not properly considered. nih.gov

Debrisoquine has also been studied in the context of other OCTs, such as OCT2 and OCT3, which are expressed in various tissues including the kidney and brain. mdpi.comacs.org The broad substrate specificity of these transporters means that a wide range of drugs could potentially interact with debrisoquine at the level of transport. mdpi.com

Debrisoquine Interaction with Organic Cation Transporters
TransporterInteraction TypeKey FindingReference
OCT1SubstrateDebrisoquine uptake is mediated by OCT1 with a KM of 5.9 µM. nih.gov
OCT1InhibitorDebrisoquine inhibits the uptake of the model OCT1 substrate MPP+ with an IC50 of 6.2 µM. nih.gov
OCTsSubstrateDebrisoquine is transported by OCTs, which can influence its disposition. mdpi.com

Methodologies for In Vitro Transporter Interaction Studies

A variety of in vitro methods are available to investigate transporter-mediated drug interactions involving debrisoquine. nih.govsolvobiotech.com These methodologies are crucial for identifying potential DDIs early in the drug development process. researchgate.netfda.gov

Commonly used systems include:

Cell lines overexpressing specific transporters: Cell lines such as HEK293 or CHO are genetically engineered to express a single transporter protein (e.g., OCT1, OCT2). nih.gov These systems allow for the direct measurement of debrisoquine uptake and the inhibitory effects of other compounds in a controlled environment.

Vesicular transport assays: Membrane vesicles isolated from cells expressing the transporter of interest can be used to study the transport of radiolabeled debrisoquine. This method allows for the determination of kinetic parameters without the confounding factors of cellular metabolism.

Caco-2 cell monolayers: This human colon adenocarcinoma cell line is widely used as an in vitro model of the intestinal barrier. nih.gov It can be used to assess the bidirectional transport of debrisoquine and to investigate the role of efflux transporters like P-glycoprotein (P-gp) in its intestinal absorption.

These in vitro studies are essential for determining key parameters such as the Michaelis-Menten constant (KM) for transport and the inhibitory constant (Ki) or IC50 value for potential inhibitors. nih.gov This data is then used in conjunction with clinical data to predict the likelihood of clinically significant DDIs. mdpi.com

Future Research Directions and Advanced Methodological Applications

Development of Advanced Physiologically Based Pharmacokinetic (PBPK) Models for Debrisoquin

Physiologically based pharmacokinetic (PBPK) modeling represents a significant leap forward from traditional pharmacokinetic models. researchgate.net PBPK models are mechanistic, mathematically describing the absorption, distribution, metabolism, and excretion (ADME) of a drug based on an organism's anatomy, physiology, and the drug's specific physicochemical properties. researchgate.netnih.gov This approach allows for the simulation of drug behavior in virtual populations, providing powerful predictive capabilities. nih.gov

The development of advanced PBPK models for debrisoquin is a key future direction. Such models would integrate data into three main categories:

System/Species Data: This includes physiological parameters like organ volumes, blood flow rates, and tissue composition. medrxiv.org These models can be tailored to represent specific populations by adjusting for variables such as age, sex, and disease states, which can alter physiological processes. nih.govnih.gov

Drug-Specific Data: This encompasses physicochemical characteristics of debrisoquin hydrobromide, such as its solubility, permeability, and binding affinity to plasma proteins and tissues. escholarship.org

Genetic Data: A crucial component for a debrisoquin PBPK model would be the incorporation of genetic information, particularly an individual's CYP2D6 genotype. nih.gov The model could simulate how different CYP2D6 variants—ranging from poor to ultrarapid metabolizers—affect the intrinsic clearance of debrisoquin in the liver. nih.gov

By combining these elements, a PBPK model for debrisoquin could predict its concentration-time profile in various tissues and plasma for individuals with different genetic makeups. nih.gov This would be invaluable for exploring "what-if" scenarios, such as predicting the impact of co-administered drugs that inhibit or induce CYP2D6, or understanding how renal impairment might affect the excretion of debrisoquin and its primary metabolite, 4-hydroxydebrisoquine (B23357). escholarship.orgnih.gov The iterative nature of PBPK modeling, where the model is continuously refined as new in vitro and clinical data become available, ensures its increasing accuracy and predictive power. nih.gov

Integrative Systems Biology Approaches to Debrisoquin Disposition and Metabolism

While the role of CYP2D6 is paramount, the disposition and metabolism of debrisoquin are influenced by a complex network of biological processes. Integrative systems biology offers a holistic approach to unravel these complexities by combining data from various '-omics' platforms (genomics, proteomics, metabolomics) with computational modeling to understand the system as a whole. frontiersin.orgdntb.gov.ua

Furthermore, this approach would extend beyond the liver to consider the roles of extrahepatic metabolism and drug transporters in debrisoquin disposition. By integrating expression data of enzymes and transporters in various tissues (e.g., intestine, kidney, brain), a multi-organ systems model can be constructed. This allows for a more comprehensive understanding of how debrisoquin is absorbed, distributed throughout the body, and ultimately eliminated. frontiersin.org This holistic view is essential for translating genetic information into accurate predictions of an individual's metabolic phenotype.

Elucidating the Complete Spectrum of Genetic Modulators Affecting Debrisoquin Metabolism beyond Canonical CYP2D6 Variants

The genetic polymorphism of the CYP2D6 gene is the most well-documented factor determining debrisoquine (B72478) metabolism, with phenotypes ranging from poor to ultrarapid metabolizers based on the presence of different alleles. nih.govnih.govdrugbank.com However, future research must look beyond the coding sequence of CYP2D6 to identify the full spectrum of genetic modulators.

This research can be pursued in several key areas:

Regulatory Genes and Nuclear Receptors: The expression of CYP2D6 is not static and can be influenced by other genes. Nuclear receptors, a class of proteins that regulate gene transcription, are prime candidates. nih.gov For example, variants in the gene for Hepatocyte Nuclear Factor 4 alpha (HNF4-α) have been shown to reduce CYP2D6 expression and activity. nih.gov Future studies could investigate polymorphisms in other nuclear receptors, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), to determine their influence on CYP2D6 expression and, consequently, debrisoquin metabolism. researchgate.netnih.gov

Drug Transporter Genes: The pharmacokinetics of debrisoquin are not solely dependent on its metabolism but also on its movement across cellular membranes, which is mediated by drug transporters. nih.gov Genetic variants in transporter superfamilies, such as the ATP-binding cassette (ABC) and Solute Carrier (SLC) families, can significantly alter drug absorption, distribution, and excretion. nih.govresearchgate.net Identifying which transporters handle debrisoquin and its metabolites, and how common genetic polymorphisms in these transporters affect its disposition, is a critical area for future investigation.

Genome-Wide Association Studies (GWAS): GWAS provides an unbiased method to search the entire genome for novel variants associated with a specific trait. medrxiv.orgmdpi.com By performing GWAS on large cohorts phenotyped for debrisoquine metabolism, researchers may uncover previously unknown genetic loci that contribute to the observed variability in metabolic ratios, providing new insights into the complex genetic architecture of drug metabolism. mdpi.com

By expanding the scope of genetic investigation beyond CYP2D6, a more complete and accurate prediction of an individual's metabolic response to debrisoquin can be achieved.

Q & A

Q. What safety protocols should be prioritized when handling debrisoquin hydrobromide in laboratory experiments?

this compound requires strict adherence to GHS hazard classification (H302: harmful if swallowed) and OSHA guidelines. Key protocols include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection .
  • Immediate decontamination of spills with inert adsorbents (e.g., quartz sand) and alcohol-based cleaning agents .
  • Proper ventilation to avoid inhalation of aerosols .
  • Storage in a cool, dry environment away from oxidizers and food products .

Q. How can researchers design initial experiments to evaluate debrisoquin's antiviral activity against SARS-CoV-2?

Focus on TMPRSS2-dependent viral entry inhibition:

  • Use human lung cell lines (e.g., Calu-3) and quantify viral load reduction via RT-PCR.
  • Determine IC50 using dose-response curves (reported IC50: 22 μM) with triplicate assays and controls (e.g., camostat mesylate as a positive control) .
  • Validate specificity by comparing TMPRSS2-expressing vs. knockout cell models .

Q. What methodological steps ensure reproducibility in debrisoquin-based assays?

  • Document batch-specific purity (CAS 581-88-4) and solvent preparation (e.g., DMSO stock solutions stored at -20°C) .
  • Include internal controls (e.g., reference inhibitors) and validate results across independent replicates.
  • Follow standardized protocols for cell culture maintenance and infection kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Conduct systematic reviews of existing literature, prioritizing peer-reviewed studies over vendor-provided data (e.g., MedChemExpress safety sheets note incomplete toxicological profiles) .
  • Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell types (e.g., hepatic, renal) to identify organ-specific risks .
  • Compare results with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to assess data reliability .

Q. What experimental designs are optimal for studying CYP2D6-mediated metabolic polymorphisms involving debrisoquin?

  • Use phenotyping cohorts: Co-administer debrisoquin and mephenytoin to assess CYP2D6 and CYP2C19 activity simultaneously via urinary metabolic ratios (S/R mephenytoin and debrisoquin/4-hydroxydebrisoquin ratios) .
  • Genotype participants for CYP2D6 alleles (*3, *4, *5) to correlate metabolic capacity with genetic variants .
  • Employ pharmacokinetic modeling to quantify inter-individual variability in drug clearance .

Q. How can researchers integrate debrisoquin into studies of drug-drug interactions (DDIs)?

  • Design in vitro microsomal assays: Incubate debrisoquin with human liver microsomes and probe substrates (e.g., thioridazine) to quantify CYP2D6 inhibition via LC-MS/MS .
  • In vivo crossover studies: Compare plasma concentrations of co-administered drugs (e.g., antidepressants) in CYP2D6 poor vs. extensive metabolizers .

Q. What statistical approaches are recommended for analyzing dose-response data in debrisoquin studies?

  • Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism.
  • Calculate IC50/EC50 with 95% confidence intervals and assess goodness-of-fit (R² > 0.90) .
  • Apply ANOVA for multi-group comparisons (e.g., different viral strains or cell lines) .

Methodological Frameworks

Q. How can the FINER criteria improve the formulation of research questions on debrisoquin?

  • Feasible: Ensure access to validated cell models and debrisoquin suppliers (e.g., HY-B1624A from MedChemExpress) .
  • Novel: Explore understudied applications (e.g., debrisoquin’s role in non-viral pathologies like hypertension or neurodegeneration) .
  • Ethical: Adhere to biosafety level 2 (BSL-2) standards for SARS-CoV-2 research .
  • Relevant: Align with global health priorities (e.g., antiviral drug development) .

Q. What strategies enhance the rigor of literature reviews on debrisoquin’s mechanisms?

  • Use databases like PubMed and Scopus with search terms: "debrisoquin AND TMPRSS2," "CYP2D6 polymorphism," and "antiviral inhibitors."
  • Exclude non-peer-reviewed sources (e.g., vendor websites like BenchChem) .
  • Apply PRISMA guidelines for systematic reviews to mitigate selection bias .

Q. How should researchers address gaps in debrisoquin’s regulatory and environmental safety data?

  • Consult REACH and EPA guidelines for chemical disposal, as debrisoquin lacks full ecological toxicity profiling .
  • Perform OECD-compliant tests (e.g., Daphnia magna acute toxicity) if environmental release is anticipated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.